molecular formula C21H25ClN2O3S B11243712 1-[(2-chlorobenzyl)sulfonyl]-N-(2,3-dimethylphenyl)piperidine-3-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-(2,3-dimethylphenyl)piperidine-3-carboxamide

Cat. No.: B11243712
M. Wt: 421.0 g/mol
InChI Key: ULKUAUMCQUWVHR-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,3-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a carboxamide group, and a sulfonyl chloride moiety. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,3-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,3-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using suitable oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl chloride moiety, to form various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions can be carried out using nucleophiles such as amines, alcohols, and thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,3-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in various organic transformations.

    Biology: In biological research, the compound may be used to study enzyme interactions and protein binding due to its unique structure.

    Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,3-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The sulfonyl chloride moiety, for example, can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-BROMOPHENYL)METHANESULFONYL]-N-(2,3-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE
  • 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(2,3-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE
  • 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-(2,3-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE

Uniqueness

The uniqueness of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,3-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, for example, can influence the compound’s reactivity and binding affinity compared to its bromophenyl or fluorophenyl analogs.

Properties

Molecular Formula

C21H25ClN2O3S

Molecular Weight

421.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-(2,3-dimethylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C21H25ClN2O3S/c1-15-7-5-11-20(16(15)2)23-21(25)17-9-6-12-24(13-17)28(26,27)14-18-8-3-4-10-19(18)22/h3-5,7-8,10-11,17H,6,9,12-14H2,1-2H3,(H,23,25)

InChI Key

ULKUAUMCQUWVHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3Cl)C

Origin of Product

United States

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